Cas no 20971-06-6 (1-Deoxy-1-nitro-d-galactitol)

1-デオキシ-1-ニトロ-D-ガラクチトールは、ガラクチトールの誘導体であり、ニトロ基が導入された特異な構造を有する化合物です。この物質は、糖化学や有機合成において有用な中間体として機能し、特に糖鎖修飾や生物活性分子の合成に応用可能です。ニトロ基の反応性を活かした選択的変換が可能であり、官能基の多様化や複雑な分子構築に寄与します。また、結晶性が良好なため精製や取り扱いが容易であり、実験室規模から工業的プロセスまで幅広い利用が期待されます。立体化学的に明確な構造を有することから、光学活性物質の合成原料としても価値があります。

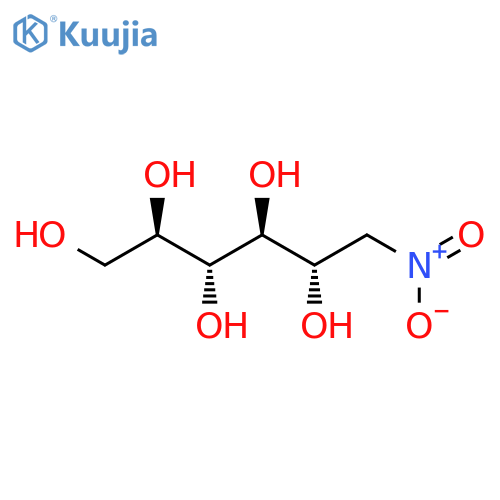

1-Deoxy-1-nitro-d-galactitol structure

商品名:1-Deoxy-1-nitro-d-galactitol

1-Deoxy-1-nitro-d-galactitol 化学的及び物理的性質

名前と識別子

-

- 1-Deoxy-1-nitro-d-galactitol

- 1-deoxy-1-nitro-D-iditol

- 1-nitro-D-1-deoxy-galactitol

- DTXSID301308707

- W-201829

- NS00084732

- D-Galactitol,1-deoxy-1-nitro-

- (2R,3S,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol

- D-Galactitol, 1-deoxy-1-nitro-

- (2R, 3S, 4R, 5S)-6-nitrohexane-1, 2, 3, 4, 5-pentol

- EINECS 244-132-9

- 20971-06-6

- GEO-04690

- (2R,3S,4R,5S)-6-nitrohexane-1,2,3,4,5-pentaol

- SCHEMBL5522815

-

- インチ: InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2/t3-,4+,5-,6+/m0/s1

- InChIKey: HOFCJTOUEGMYBT-BGPJRJDNSA-N

- ほほえんだ: O=[N+](C[C@@H]([C@@H]([C@@H]([C@@H](CO)O)O)O)O)[O-]

計算された属性

- せいみつぶんしりょう: 211.06900

- どういたいしつりょう: 211.069

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 7

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 144

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): -3.1

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.5172 (rough estimate)

- ゆうかいてん: 142 °C

- ふってん: 350.84°C (rough estimate)

- フラッシュポイント: 268.9 °C

- 屈折率: 1.4240 (estimate)

- PSA: 146.97000

- LogP: -2.77780

1-Deoxy-1-nitro-d-galactitol セキュリティ情報

- セキュリティの説明: S24/25

- セキュリティ用語:S24/25

1-Deoxy-1-nitro-d-galactitol 税関データ

- 税関コード:2905590090

- 税関データ:

中国税関コード:

2905590090概要:

2905590090他の無環アルコールのハロゲン化/スルホン化及び他の誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2905590090無環アルコールの他のハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

1-Deoxy-1-nitro-d-galactitol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D209860-50mg |

1-Deoxy-1-nitro-D-galactitol |

20971-06-6 | 50mg |

$ 100.00 | 2022-06-05 | ||

| TRC | D209860-250mg |

1-Deoxy-1-nitro-D-galactitol |

20971-06-6 | 250mg |

$ 325.00 | 2022-06-05 | ||

| A2B Chem LLC | AB19528-100mg |

D-Galactitol, 1-deoxy-1-nitro- |

20971-06-6 | 100mg |

$863.00 | 2024-04-20 | ||

| TRC | D209860-100mg |

1-Deoxy-1-nitro-D-galactitol |

20971-06-6 | 100mg |

$ 165.00 | 2022-06-05 |

1-Deoxy-1-nitro-d-galactitol 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

20971-06-6 (1-Deoxy-1-nitro-d-galactitol) 関連製品

- 14199-83-8(1-Deoxy-1-nitro-D-mannitol)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬